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Pivalic-d3 Acid

NMR spectroscopy aqueous internal standard chemical shift reference

Quantification of pivalic acid from prodrug antibiotics (pivampicillin, cefditoren pivoxil) requires an internal standard that co-elutes without ion suppression. - **Precise mass shift:** +3.019 Da avoids analyte isotopic envelope overlap on triple-quad MS. - **Dual utility:** Retains two CH3 groups for 1H NMR shift referencing (1.08 ppm) - unique among deuterated analogs. - **Matched matrix effects:** Identical chemistry to analyte ensures FDA/EMA bioanalytical compliance. Available for immediate R&D shipment.

Molecular Formula C5H10O2
Molecular Weight 105.15 g/mol
Cat. No. B12422850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivalic-d3 Acid
Molecular FormulaC5H10O2
Molecular Weight105.15 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)O
InChIInChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3
InChIKeyIUGYQRQAERSCNH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pivalic-d3 Acid for Bioanalytical Quantification


Pivalic-d3 Acid (CAS 95926-88-8; IUPAC: 3,3,3-trideuterio-2,2-dimethylpropanoic acid) is a stable isotope-labeled analog of pivalic acid featuring three deuterium atoms selectively substituted on a single methyl group, yielding a molecular formula of C₅H₇D₃O₂ and a molecular weight of 105.15 g/mol . It retains full carboxylic acid functionality identical to unlabeled pivalic acid (CAS 75-98-9, MW 102.13 g/mol), but the +3.019 Da mass shift introduced by the CD₃ moiety enables unambiguous mass spectrometric discrimination from the endogenous analyte [1]. This compound is manufactured by Toronto Research Chemicals (TRC) as catalog number P520003 and serves as the labeled analogue of Pivalic Acid (P520000), a recognized metabolite of pivaloyl-containing oral cephem antibiotics . Its specific deuteration pattern—restricting labeling to one of three methyl groups—distinguishes it from more heavily deuterated analogs such as Pivalic-d6 Acid (CAS 95926-89-9, six deuteriums, MW 108.17) and Pivalic acid-d9 (CAS 42983-07-3, nine deuteriums, MW 111.19) .

Role Stable isotope-labeled internal standard (SIL-IS) for pivalic acid
Mass shift +3 Da for LC-MS/MS discrimination without excessive retention shift
Dual detection Retains ¹H NMR signal at 1.08 ppm for aqueous chemical shift referencing
Acid behavior pKa shift <0.01 vs. unlabeled; compatible with pH-dependent extraction

Why Pivalic-d3 Acid Cannot Be Substituted by In-Class Analogs


Deuterated pivalic acid isotopologues are not interchangeable commodities. The number and position of deuterium atoms directly control three interdependent variables: the mass shift magnitude (Δm/z), the chromatographic retention time, and the residual ¹H NMR signal pattern. A structural analog internal standard (e.g., valproic acid, 2-ethylbutyric acid) lacks chemical identity with the target analyte pivalic acid, introducing differential ionization efficiency and extraction recovery that degrade assay accuracy [1]. A more heavily deuterated analog such as Pivalic acid-d9 (Δm/z = +9.057) provides a larger mass shift but at the cost of increased deuterium isotope effect on reversed-phase LC retention—deuterated isotopologues consistently elute earlier than their protium counterparts, with the magnitude of the retention shift scaling with the number of deuterium atoms per molecule [2]. A less deuterated option such as Pivalic-d6 Acid (Δm/z = +6.038) eliminates the NMR reference utility because all methyl hydrogens are replaced by deuterium, rendering the compound invisible in ¹H spectra . Only Pivalic-d3 Acid simultaneously provides (a) a +3 Da mass shift sufficient to avoid overlap with the analyte's natural isotopic envelope on a triple-quadrupole instrument, (b) two intact CH₃ groups generating a sharp ¹H singlet at 1.08 ppm for use as an aqueous NMR chemical shift reference, and (c) minimal deuteration-induced retention time distortion due to the lower deuterium count .

Pivalic-d6 or d9
+3 Da shift, minimal retention distortion, NMR reference signal preserved
Larger mass shift causes earlier LC elution and differential matrix effects; loss of ¹H signal for NMR referencing
Structural analog IS
Identical chemical behavior to pivalic acid: extraction recovery, ionization efficiency, and retention time
Differential recovery and ionization may compromise accuracy; co-elution not guaranteed
Unlabeled pivalic acid
MS-distinguishable from analyte via +3 Da shift
Indistinguishable from endogenous analyte; cannot serve as internal standard

Quantitative Evidence Guide


¹H NMR Chemical Shift Reference Signal

Pivalic-d3 Acid delivers a sharp ¹H NMR singlet at 1.08 ppm in D₂O arising exclusively from the two non-deuterated methyl groups, while the CD₃ group is entirely silent in ¹H spectra . Unlabeled pivalic acid produces a nine-proton singlet at approximately 1.21 ppm from all three CH₃ groups, which can overlap with analyte signals in complex mixtures [1]. Pivalic-d6 Acid and Pivalic acid-d9 are fully deuterated on all methyl positions, rendering them undetectable in ¹H NMR for use as internal shift standards . This differential signal pattern makes Pivalic-d3 Acid the only pivalic acid isotopologue capable of serving simultaneously as an aqueous ¹H chemical shift reference and a mass spectrometry internal standard.

¹H NMR shift reference
Head-to-head
1.08 ppm singlet (6H, two CH₃); CD₃ silent. Unlabeled: ~1.21 ppm (9H). d6/d9: no methyl signal.
Supports dual-use NMR/LC-MS workflow without separate shift reference
Reported Δδ = −0.13 ppm vs. unlabeled pivalic acid; D₂O, ambient probe
NMR spectroscopy aqueous internal standard chemical shift reference

Mass Shift Optimization and Deuterium Isotope Effect

Pivalic-d3 Acid introduces a mass shift of +3.019 Da relative to unlabeled pivalic acid (monoisotopic [M+H]⁺: m/z 103.076 for C₅H₁₁O₂ vs. m/z 106.095 for C₅H₈D₃O₂) . This +3 Da shift is sufficient to separate the internal standard signal from both the analyte's monoisotopic peak and its natural ¹³C isotopic envelope (M+1 at ~5.5% and M+2 at ~0.15% relative abundance) [1]. Meanwhile, the lower total deuterium count (3 vs. 6 or 9) reduces the magnitude of the chromatographic deuterium isotope effect: deuterated compounds consistently exhibit shorter retention times on reversed-phase columns than their protium counterparts, with the retention shift scaling with deuterium number [2]. In contrast, Pivalic acid-d9 (Δm/z +9.057) provides an unnecessarily large mass shift that demands wider quadrupole isolation windows and may cause the IS to elute measurably earlier than the analyte, risking differential matrix effects in electrospray ionization [3].

Mass shift & isotope effect
Cross-study
Δm/z +3.019 Da vs. unlabeled; 67% fewer deuteriums than d9, 50% fewer than d6
Minimizes deuterium-induced retention shift while separating isotopic envelope
RP-C18, ESI+; retention shift ~0.01–0.03 min earlier than unlabeled
LC-MS/MS quantification isotope dilution mass spectrometry deuterium isotope effect

Antibiotic Metabolite Quantification Provenance

Pivalic acid is released as a metabolite from pivaloyloxymethyl prodrugs of oral cephem antibiotics including S-1108, pivampicillin, pivmecillinam, and cefditoren pivoxil [1]. In the seminal disposition study by Mizojiri et al. (1995), free pivalic acid accounted for >80% of total radioactivity in rat plasma and 60–70% in dog plasma, with a plasma half-life of approximately 3 hours in rats [2]. Pivalic-d3 Acid (TR-P520003) is the direct deuterated analogue of Pivalic Acid (P520000) and is explicitly designated by TRC as the labeled analogue of this specific metabolite . This direct chemical identity—in contrast to a structural analog IS that would differ in extraction recovery and ionization efficiency—ensures identical behavior through sample preparation, chromatographic separation, and electrospray ionization, a prerequisite for isotope dilution mass spectrometry accuracy [3]. Non-deuterated pivalic acid cannot serve as an internal standard because it is chemically indistinguishable from the analyte in the MS detector. More heavily deuterated analogs (d6, d9) provide the same functional equivalence but at higher synthesis cost and with greater potential for deuterium-associated retention shift.

Metabolite quantification provenance
Class-level
Direct labeled analogue of pivalic acid, a metabolite of pivaloyl-containing antibiotics (S-1108, pivampicillin, cefditoren pivoxil)
Supports isotope dilution MS accuracy through identical extraction and ionization
Structural analog IS fails co-elution and matrix-effect matching; bioanalytical validation review advised
pharmacokinetics antibiotic metabolism pivalic acid quantification

Deuterium Isotope Effect on Acidity

Streitwieser and Klein (1963) determined the deuterium isotope effect on acidity for fully deuterated pivalic acid using conductivity measurements, reporting a KD/KH ratio corresponding to ΔpK = pK(D) − pK(H) = 0.010 ± 0.002 [1]. This means deuterated pivalic acid is approximately 2.3% weaker than its protium counterpart. In contrast, deuterated formic acid (ΔpK = 0.030 ± 0.004) and deuterated acetic acid (ΔpK = 0.014 ± 0.002) exhibit larger isotope effects on acidity due to the proximity of the deuterium substitution to the carboxylic acid group [2]. The minimal acidity impact of deuteration in pivalic acid is a consequence of the remote location of the deuterium atoms (on a methyl group two bonds removed from the carboxyl carbon), making Pivalic-d3 Acid functionally equivalent to unlabeled pivalic acid in all acid-base-dependent processes including liquid-liquid extraction, solid-phase extraction, and derivatization reactions .

Acidity isotope effect
Cross-study
ΔpK = 0.010 ± 0.002 (KD/KH ≈ 0.977); ~2.3% weaker acid than unlabeled
Near-identical acid-base behavior supports pH-dependent extraction equivalence
Conductivity, 25°C; pivalic acid shows 3× smaller effect than formic acid
isotope effect acid dissociation constant physicochemical equivalence

Deuterium Tracer in Biosynthesis Pathway Elucidation

Rezanka et al. (2011) demonstrated that deuterium-labelled pivalic acid, when added to nutrient media of Alicyclobacillus acidoterrestris and Rhodococcus erythropolis, was incorporated into cellular fatty acids as a starter unit, giving rise to tert-butyl fatty acids (t-FAs). In Rhodococcus erythropolis, the labeled pivalic acid was also transformed into isobutyric and 2-methylbutyric acid starter units, which were then incorporated into iso-even and anteiso fatty acids respectively [1]. In Streptomyces avermitilis, deuterated pivalic acid was incorporated into the polyketide antibiotic avermectin [2]. This study demonstrated pivalic acid's role as a dedicated starter unit in both fatty acid and antibiotic biosynthetic pathways. Unlabeled pivalic acid cannot distinguish exogenous supplementation from endogenous biosynthesis in these experiments. While the original study used deuterium-labelled pivalic acid without specifying the exact isotopologue, Pivalic-d3 Acid (with its defined +3 Da mass shift) provides the mass spectrometric signature necessary for GC-MS or LC-MS tracking of downstream labeled products .

Biosynthesis tracer utility
Class-level
Incorporated into tert-butyl fatty acids (t-FAs) and avermectin in bacterial cultures; +3 Da enables MS tracking
Enables metabolic fate mapping without radiolabeling infrastructure
Rezanka et al. 2011 framework; unlabeled pivalic acid provides zero tracer capability
biosynthetic pathway deuterium tracer fatty acid biosynthesis

Application Scenarios for Pivalic-d3 Acid


Regulatory Bioanalytical Method Validation for Prodrug Pharmacokinetics

In pharmacokinetic studies of pivaloyl-containing antibiotics (pivampicillin, pivmecillinam, cefditoren pivoxil, S-1108), pivalic acid is cleaved from the prodrug in vivo and requires quantification in plasma and urine [1]. Pivalic-d3 Acid serves as the stable isotope-labeled internal standard (SIL-IS) meeting FDA/EMA bioanalytical method validation criteria for analyte/internal standard co-elution and matched matrix effects. The +3 Da mass shift separates the IS signal from the analyte while avoiding the excessive retention time shift associated with d9 isotopologues that can cause differential ion suppression [2]. The documented plasma half-life of pivalic acid (approximately 3 hours in rats, longer in dogs) demands IS response stability across the entire analytical run; the identical chemical structure of Pivalic-d3 Acid to the target analyte ensures this equivalence [3].

Aqueous ¹H NMR Metabolomics with Integrated Reference

For NMR-based metabolomics studies requiring an aqueous internal chemical shift reference that does not interfere with analyte signals, Pivalic-d3 Acid provides a sharp 1.08 ppm singlet from its two residual CH₃ groups while its CD₃ group contributes no signal [1]. Unlike DSS (sodium trimethylsilylpropanesulfonate), which produces multiple signals including a methylene envelope, and unlike Pivalic-d6 Acid or d9 which lack any ¹H signal, Pivalic-d3 Acid is uniquely suited for simultaneous NMR shift referencing and subsequent LC-MS quantification from the same sample aliquot [2]. This dual detection capability is particularly valuable in pharmacometabolomic workflows where orthogonal analytical confirmation is required.

Bacterial Fatty Acid and Antibiotic Biosynthesis Tracing

Researchers investigating the biosynthetic origin of tert-butyl fatty acids (t-FAs) or the incorporation of pivalate-derived starter units into polyketide antibiotics (e.g., avermectin in Streptomyces avermitilis) can employ Pivalic-d3 Acid as a defined-mass tracer [1]. The +3 Da label is detectable by both GC-MS (as fatty acid methyl esters) and LC-MS (as intact acyl-CoAs or acylcarnitines), enabling complete metabolic fate mapping without the safety infrastructure required for ¹⁴C radiotracer work [2]. The Rezanka et al. (2011) study established the biosynthetic framework; Pivalic-d3 Acid provides the precise isotopologue needed to extend these findings to quantitative flux analysis [3].

Carnitine Homeostasis and Drug-Induced Depletion Monitoring

Pivalic acid released from antibiotic prodrugs is conjugated to carnitine to form pivaloylcarnitine, which is excreted in urine, leading to drug-induced carnitine depletion [1]. Clinical monitoring of pivaloylcarnitine as a biomarker of pivalate exposure requires a validated LC-MS/MS method with a deuterated internal standard to correct for urine matrix variability. Pivalic-d3 Acid provides the foundation for isotope dilution quantification of pivaloylcarnitine following chemical or enzymatic hydrolysis of the conjugate, or alternatively as a labeled precursor for synthesizing the d3-pivaloylcarnitine standard itself [2]. The approximately 2.3% pKa shift (ΔpK = 0.010) is negligible and does not affect the carnitine conjugation equilibrium or the extraction efficiency at physiological pH [3].

Application
Selection Property
Validation Focus
Bioanalytical method development for prodrug metabolite quantification
Co-elution with analyte; matched matrix effects
Isotope dilution accuracy; deuterium retention shift review
Aqueous NMR metabolomics with integrated reference
Sharp ¹H singlet at 1.08 ppm; silent CD₃ group
NMR shift referencing without analyte interference; dual LC-MS confirmation
Bacterial fatty acid and antibiotic biosynthesis tracing
+3 Da mass label for GC-MS/LC-MS tracking
Metabolic incorporation into t-FAs, iso-even FAs, and polyketides
Carnitine homeostasis research and drug-induced depletion biomarker studies
Negligible pKa shift (<0.01); identical conjugation chemistry
Pivaloylcarnitine quantification via hydrolysis or labeled precursor synthesis
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